![molecular formula C22H19NO3 B3970025 N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide](/img/structure/B3970025.png)
N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide
Overview
Description
N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemical engineering.
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide has been studied extensively for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In chemical engineering, this compound has been used as a building block for the synthesis of novel materials with unique properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its anticonvulsant and neuroprotective effects by modulating the activity of ion channels in the brain. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which play a key role in regulating neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect neurons from oxidative stress and excitotoxicity, two processes that are implicated in the development of neurological disorders. Additionally, this compound has been shown to exhibit potent anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in water, which makes it easy to work with in aqueous solutions. Additionally, this compound has been shown to exhibit low toxicity in animal models, which makes it a safer alternative to other anticonvulsant drugs. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide. One potential direction is the development of more potent derivatives of this compound that exhibit enhanced anticonvulsant and neuroprotective properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems represents an exciting area of research that may have important implications for the diagnosis and treatment of metal-related diseases.
properties
IUPAC Name |
N-dibenzofuran-3-yl-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-13-25-17-10-7-15(8-11-17)22(24)23-16-9-12-19-18-5-3-4-6-20(18)26-21(19)14-16/h3-12,14H,2,13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXTUCNTQOXAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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